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Compound of Interest

Compound Name:
Methyl 3-

(dimethoxymethyl)picolinate

CAS No.: 133155-81-4

Cat. No.: B178275

Get Quote

Executive Summary
Methyl 3-(dimethoxymethyl)picolinate is a strategic "masked" intermediate used primarily in

the synthesis of fused pyridine heterocycles, most notably pyrido[2,3-d]pyrimidines. These

scaffolds are ubiquitous in kinase inhibitors (e.g., EGFR, PI3K inhibitors) and other bioactive

molecules.

The compound features two critical functionalities:

Methyl Ester (C2): An electrophile for nucleophilic attack (e.g., by amines or amidines).

Dimethoxymethyl Acetal (C3): A protected aldehyde. Upon acidic hydrolysis, it releases a

reactive formyl group adjacent to the ester, creating a "push-pull" system ideal for annulation

reactions.
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This guide outlines the robust synthesis of this core, its deprotection mechanics, and its

application in generating kinase inhibitor scaffolds.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Property Specification

Chemical Name
Methyl 3-(dimethoxymethyl)pyridine-2-

carboxylate

CAS Number 133155-81-4

Molecular Formula C₁₀H₁₃NO₄

Molecular Weight 211.21 g/mol

Appearance Colorless to pale yellow oil or low-melting solid

Solubility
Soluble in MeOH, DCM, THF, EtOAc; sparingly

soluble in water

Stability
Stable under basic/neutral conditions;

hydrolyzes in aqueous acid

Key Impurity
Methyl 3-formylpicolinate (Aldehyde form, CAS

133155-82-5)

Strategic Synthesis: The "Oxidation-Protection"
Route
While Vilsmeier-Haack formylation of aminopyridines is possible, the most scalable route for

medicinal chemistry involves the Selenium Dioxide (SeO₂) oxidation of methyl 3-

methylpicolinate followed by acetal protection. This route avoids toxic phosphorus byproducts

and yields a cleaner carbon skeleton.

Step 1: SeO₂ Oxidation (Methyl 3-methylpicolinate
Methyl 3-formylpicolinate)

Principle: SeO₂ selectively oxidizes the activated benzylic (picolinic) methyl group to an

aldehyde without over-oxidation to the carboxylic acid under controlled conditions.
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Protocol:

Setup: Charge a round-bottom flask with Methyl 3-methylpicolinate (1.0 eq) and 1,4-Dioxane

(0.5 M concentration).

Reagent: Add Selenium Dioxide (SeO₂) (1.2 eq).

Reaction: Heat to reflux (100°C) for 4–6 hours. Monitor by TLC/LCMS for the appearance of

the aldehyde (M+H 166).

Workup: Filter the hot reaction mixture through a pad of Celite to remove black selenium

metal. Rinse with EtOAc.[1][2]

Purification: Concentrate the filtrate. The crude aldehyde is often pure enough for the next

step. If necessary, purify via silica gel chromatography (Hexane/EtOAc).[3]

Step 2: Acetal Protection (Aldehyde Dimethoxymethyl
Acetal)

Principle: Acid-catalyzed condensation with trimethyl orthoformate (TMOF) drives the

equilibrium toward the acetal by scavenging water.

Protocol:

Setup: Dissolve the crude Methyl 3-formylpicolinate (1.0 eq) in anhydrous Methanol (0.5 M).

Reagents: Add Trimethyl Orthoformate (TMOF) (3.0 eq) and a catalytic amount of p-

Toluenesulfonic acid (p-TsOH) (0.05 eq).

Reaction: Reflux for 2–3 hours. The reaction is usually quantitative.

Quench: Cool to RT and add Triethylamine (Et₃N) (0.1 eq) to neutralize the acid (preventing

hydrolysis during workup).

Isolation: Concentrate in vacuo. Partition between saturated NaHCO₃ and DCM. Dry organic

layer (Na₂SO₄) and concentrate to yield Methyl 3-(dimethoxymethyl)picolinate.
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Visualization: Synthesis & Application Workflow
The following diagram illustrates the flow from the precursor to the active kinase inhibitor

scaffold.
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Figure 1: Synthetic workflow transforming the stable methyl precursor into the reactive acetal

synthon, and finally into the bioactive heterocycle.

Medicinal Chemistry Application: Pyrido[2,3-
d]pyrimidine Synthesis[10]
The primary value of this synthon is the construction of the pyrido[2,3-d]pyrimidine core. This

reaction proceeds via a cascade: acid hydrolysis of the acetal, condensation of the amidine

with the aldehyde, and intramolecular cyclization onto the ester.

Reaction Mechanism[11]
Unmasking:

removes the methoxy groups, regenerating the aldehyde.

Imine Formation: The amidine (

) condenses with the aldehyde.

Cyclization: The second nitrogen of the amidine attacks the methyl ester carbonyl.
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Aromatization: Loss of methanol/water yields the pyrimidone.

Standard Protocol (One-Pot Deprotection/Cyclization)
Reagents:

Substrate: Methyl 3-(dimethoxymethyl)picolinate (1.0 eq)

Nucleophile: Acetamidine HCl or Guanidine HCl (1.5 eq)

Base: Sodium Methoxide (NaOMe) or Potassium Carbonate (K₂CO₃) (2.0–3.0 eq)

Solvent: Methanol or Ethanol (anhydrous)

Step-by-Step:

Deprotection (Optional Pre-step): If the acetal is very stable, treat the substrate with 1N HCl

in THF for 1 hour, then neutralize. However, under basic reflux conditions with amidines, the

acetal often exchanges and reacts directly or hydrolyzes via trace moisture.

Recommendation: Add 5% water or use the crude aldehyde if the acetal is stubborn.

Condensation: In a sealed tube, combine the synthon, amidine salt, and base in alcohol.

Heating: Heat to 80–100°C for 12–16 hours.

Workup: Cool to RT. The product (a pyridopyrimidone) often precipitates.

Isolation: Filter the solid. Wash with water (to remove salts) and cold ether.

Purification: Recrystallize from DMF/EtOH if necessary.

Outcome: This yields Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. To obtain the 4-chloro

derivative (common for further functionalization via

), treat the pyrimidone with

.

Troubleshooting & Stability
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Acetal Sensitivity
Problem: The acetal hydrolyzes prematurely on silica gel during purification.

Solution: Pre-treat silica gel with 1% Triethylamine in Hexanes before loading the column.

Store the compound under inert gas (Nitrogen/Argon) at 4°C.

Cyclization Failures
Problem: Formation of the intermediate imine without ring closure.

Cause: Steric bulk on the amidine or insufficient temperature.

Solution: Switch to a higher boiling solvent (e.g., 2-Methoxyethanol or DMF) and increase

temperature to 120°C. Ensure the base stoichiometry neutralizes the amidine HCl salt

completely.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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